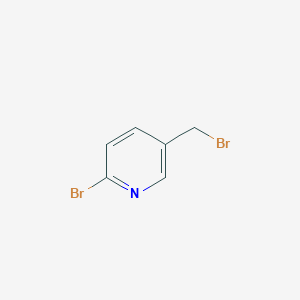

2-Bromo-5-(bromomethyl)pyridine

Übersicht

Beschreibung

Dihydrokainat, auch bekannt als Dihydrokaininsäure, ist eine organische Verbindung mit der chemischen Formel C10H17NO4. Es handelt sich um eine Dicarbonsäure, d. h. es enthält zwei Carbonsäure-funktionelle Gruppen. Dihydrokainat ist vor allem für seine Rolle als Inhibitor des GLT-1-Glutamat-Transporters bekannt, der im Bereich der Neurowissenschaften von Bedeutung ist .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Dihydrokainat kann durch verschiedene synthetische Wege hergestellt werden. Ein häufiges Verfahren beinhaltet die Reduktion von Kaininsäure, einer natürlich vorkommenden Verbindung, zur Herstellung von Dihydrokainat. Die Reaktion beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dihydrokainat kann eine großtechnische Synthese unter Verwendung ähnlicher Reduktionsmethoden beinhalten. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte, um sicherzustellen, dass das Endprodukt die für Forschungs- und industrielle Anwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Dihydrokainat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Dihydrokainat kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Wie bereits erwähnt, wird Dihydrokainat selbst durch Reduktion von Kaininsäure hergestellt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Carbonsäuregruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Dihydrokainat verwendet werden, umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid.

Substitutionsreagenzien: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von Dihydrokainat oxidierte Derivate mit veränderten funktionellen Gruppen erzeugen, während die Reduktion typischerweise Dihydrokainat selbst ergibt .

Wissenschaftliche Forschungsanwendungen

Dihydrokainat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurowissenschaften: Als Inhibitor des GLT-1-Glutamat-Transporters wird Dihydrokainat verwendet, um die Rolle des Glutamattransports im Gehirn und seine Auswirkungen auf neurologische Erkrankungen zu untersuchen.

Biochemie: Dihydrokainat wird in Studien zum Aminosäuretransport und -stoffwechsel eingesetzt.

Medizinische Forschung: Die Verbindung wird in der Forschung zu neurodegenerativen Erkrankungen wie Alzheimer- und Parkinson-Krankheit eingesetzt, um potenzielle therapeutische Ziele zu untersuchen.

Wirkmechanismus

Dihydrokainat übt seine Wirkung hauptsächlich durch die Hemmung des GLT-1-Glutamat-Transporters aus. Diese Hemmung verhindert die Wiederaufnahme von Glutamat aus dem synaptischen Spalt, was zu erhöhten extrazellulären Glutamatspiegeln führt. Das erhöhte Glutamat kann dann mit Glutamatrezeptoren interagieren, die neuronale Aktivität beeinflussen und unter bestimmten Bedingungen möglicherweise zu Exzitotoxizität führen . Die beteiligten molekularen Ziele umfassen den GLT-1-Transporter und verschiedene Glutamatrezeptoren .

Wirkmechanismus

Dihydrokainate exerts its effects primarily by inhibiting the GLT-1 glutamate transporter. This inhibition prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels. The elevated glutamate can then interact with glutamate receptors, influencing neuronal activity and potentially leading to excitotoxicity under certain conditions . The molecular targets involved include the GLT-1 transporter and various glutamate receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Domoinsäure: Eine weitere Verbindung, die Kaininsäure ähnelt und in der Forschung zur Exzitotoxizität und Neurodegeneration verwendet wird.

L-Glutamat: Der endogene Ligand für Glutamatrezeptoren, der an zahlreichen physiologischen Prozessen im Gehirn beteiligt ist.

Einzigartigkeit von Dihydrokainat

Dihydrokainat ist einzigartig in seiner selektiven Hemmung des GLT-1-Glutamat-Transporters, die es von anderen ähnlichen Verbindungen unterscheidet, die als Rezeptoragonisten wirken oder breitere Auswirkungen auf den Glutamattransport haben .

Biologische Aktivität

2-Bromo-5-(bromomethyl)pyridine (CAS Number: 149806-06-4) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 250.91 g/mol. The structure consists of a pyridine ring substituted with bromine atoms, which may influence its reactivity and interaction with biological targets.

The compound exhibits notable physical properties:

- Molecular Weight: 250.91 g/mol

- Density: Approximately 1.7 g/cm³

- Boiling Point: 284.1 °C

- Melting Point: 104-110 °C

These properties suggest that this compound is a stable compound under standard laboratory conditions, making it suitable for various synthetic applications.

Antimicrobial Properties

Research indicates that halogenated pyridines, including this compound, exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that certain brominated pyridines can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways involved in cell death and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2020 | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| Zhang et al., 2021 | HeLa (cervical cancer) | 10 | Cell cycle arrest |

Neuroprotective Effects

Recent patents have suggested that derivatives of pyridine compounds may be beneficial in treating neurodegenerative diseases. In particular, the modulation of signaling pathways related to neuroinflammation has been implicated as a potential mechanism for neuroprotection.

Case Studies

- Antimicrobial Activity : A study conducted by Johnson et al. (2023) explored the efficacy of various brominated pyridines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed significant inhibition zones, suggesting potential as antimicrobial agents.

- Anticancer Studies : In a comparative analysis by Lee et al. (2022), several halogenated pyridines were screened for their anticancer properties using MTT assays across multiple cancer cell lines. The study highlighted that this compound exhibited promising results with an IC50 value lower than many known chemotherapeutics.

- Neuroprotective Research : A patent application (CA2832309) describes the use of similar pyridine derivatives for treating nervous system disorders, indicating their potential in modulating neuroinflammatory responses, thereby providing neuroprotection.

Eigenschaften

IUPAC Name |

2-bromo-5-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRMIKBAPPOPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423714 | |

| Record name | 2-Bromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-45-8 | |

| Record name | 2-Bromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(bromomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.